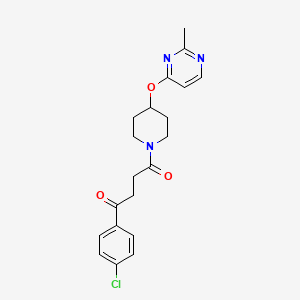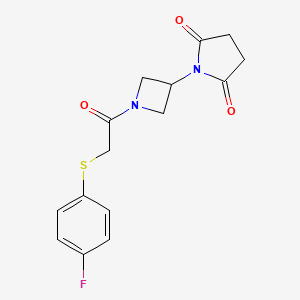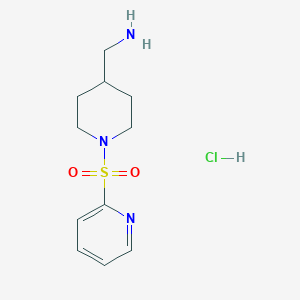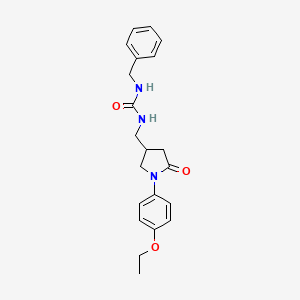
1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
One study discussed the formation of 1,2-dioxanes utilizing tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate, showcasing the reactivity of certain phenyl-substituted compounds, which could relate to the chemical reactivity of the target compound in specific conditions (Nishino et al., 1991). This highlights the potential for creating cyclic peroxides, a feature that might be of interest when considering the synthesis or reactivity of the target compound.
Photoredox Mediated Synthesis
Another significant application is the development of efficient synthetic pathways for 1,4-diphenyl substituted butane-1,4-diones using photoredox catalysis, which demonstrates innovative approaches to synthesizing complex organic molecules that could include the target compound (Das et al., 2016). This research underscores the importance of novel catalytic systems in facilitating difficult bond formations under mild conditions.
Tautomery and Acid-Base Properties
Research on azoderivatives of similar butane-dione compounds provides insight into the structural, tautomeric, and acid-base properties of these molecules, which could be pertinent for understanding the chemical behavior of the target compound under various conditions (Mahmudov et al., 2011). This study reveals the dynamic nature of such compounds in solution, which could influence their reactivity and stability.
Antagonistic Activity
A research paper on the synthesis and structure-activity relationships for CCR5 receptor antagonists presents the design and development of compounds with potential therapeutic applications (Finke et al., 2001). Although this study does not directly involve the target compound, it illustrates the broader context of how structurally related molecules could be explored for biological activities, suggesting potential avenues for the application of the target compound in medical research.
Asymmetric Hydrogenation
The synthesis and asymmetric hydrogenation of compounds containing a similar structural framework indicate the potential for enantioselective transformations, offering insights into the stereochemical manipulation of such molecules (Bisset et al., 2012). This is relevant for the development of enantioselective syntheses of the target compound or its derivatives, which could be critical for applications in asymmetric catalysis or the synthesis of chiral drug molecules.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14-22-11-8-19(23-14)27-17-9-12-24(13-10-17)20(26)7-6-18(25)15-2-4-16(21)5-3-15/h2-5,8,11,17H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMWLIALJTXERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Bromomethyl)cyclopropyl]benzene](/img/structure/B2749536.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2749546.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)
![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)

![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)
![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)
![(2-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2749554.png)


![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)